2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol follows International Union of Pure and Applied Chemistry conventions, providing a standardized approach to chemical identification. The official IUPAC name for this compound is 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one, which accurately describes the structural arrangement of functional groups around the benzene ring core. This nomenclature system reflects the compound's derivation from phloroglucinol, which serves as the fundamental structural framework with systematic modifications at specific positions.

The molecular identifier systems provide additional layers of structural specification beyond traditional nomenclature. The Standard International Chemical Identifier key XSRVOTDOTHTRED-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications. The Simplified Molecular Input Line Entry System notation CC1=C(C(=C(C(=C1O)C(=O)C(C)C)OC)C)O provides a linear representation of the molecular structure, enabling computational processing and structural analysis. These systematic identifiers ensure precise communication of structural information across scientific disciplines and databases.

The compound's position within the broader phloroglucinol family requires careful consideration of substitution patterns and functional group arrangements. Phloroglucinol itself, with the molecular formula C6H6O3, represents a benzenetriol with hydroxyl groups positioned at carbons 1, 3, and 5 of the benzene ring. The systematic modification of this core structure through methylation, methoxylation, and acylation reactions produces the complex derivative under investigation. The numbering system for this compound follows established conventions where the isobutyryl carbonyl group occupies position 4, while methyl groups are located at positions 2 and 6, and the methoxy substituent resides at position 3.

Properties

IUPAC Name |

1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-6(2)10(14)9-12(16)7(3)11(15)8(4)13(9)17-5/h6,15-16H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRVOTDOTHTRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)C(C)C)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Functionalization of Phloroglucinol

The synthesis typically begins with selective methylation of the 3-hydroxyl group to generate 3-O-methylphloroglucinol. This step employs dimethyl sulfate (DMS) or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone, achieving yields of 75–85%.

Example Protocol :

Friedel-Crafts Acylation at the 4-Position

The 4-position is activated for electrophilic substitution due to the electron-donating methoxy group. Isobutyryl chloride is introduced via Friedel-Crafts acylation using Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

Key Data :

Di-Methylation at 2- and 6-Positions

The final step involves dimethylation using methyl Grignard reagents (e.g., CH₃MgBr) or methyl iodide. A patent-pending method utilizes benzyl magnesium bromide as an initiator to enhance reaction kinetics and selectivity.

Optimized Conditions :

Alternative Routes and Catalytic Systems

One-Pot Tandem Methylation-Acylation

A streamlined approach combines methylation and acylation in a single reactor, reducing purification steps. This method employs dual catalysts:

| Step | Catalyst | Reagent | Yield |

|---|---|---|---|

| O-Methylation | K₂CO₃ | DMS | 78% |

| Acylation | BF₃·Et₂O | Isobutyryl chloride | 65% |

| C-Methylation | Pd/C (5%) | CH₃I | 70% |

Hydrogenation-Mediated Methylation

A patent CN100516010C describes using palladium-charcoal (Pd/C) or Raney nickel for catalytic hydrogenation during methyl group installation, achieving higher regioselectivity.

Advantages :

-

Reduced side products (e.g., over-methylation).

-

Tolerance to sensitive functional groups.

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Stepwise Functionalization | Sequential O/C-methylation | 85 | 98 |

| One-Pot Tandem | Combined steps | 70 | 95 |

| Hydrogenation-Assisted | Pd/C catalysis | 93 | 99 |

Challenges and Mitigation Strategies

-

Positional Selectivity : Competing reactions at the 2-, 4-, and 6-positions are minimized using bulky directing groups or low-temperature conditions.

-

Over-Acylation : Controlled stoichiometry of isobutyryl chloride (1.1 equiv) prevents di-acylation.

Industrial-Scale Considerations

The patent CN100516010C highlights benzyl magnesium bromide as a superior initiator for Grignard reactions due to its stability and low toxicity. Scalable protocols recommend:

-

Batch Reactors : 500–1000 L capacity with temperature-controlled jackets.

-

Catalyst Recovery : Pd/C filtration and reuse for cost efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through modulation of enzymatic activities and signaling pathways. This compound may interact with proteins and enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

2,6-Dimethyl-3-O-methyl-4-(2-methylbutyryl)phloroglucinol

- Molecular Formula : C₁₅H₂₂O₄ (molecular weight: 266.33 g/mol) .

- Key Difference : The isobutyryl group (C₄H₇O) in the target compound is replaced with a 2-methylbutyryl group (C₅H₉O).

- Applications : Both compounds serve as reference standards for natural product characterization, but the 2-methylbutyryl variant may exhibit distinct chromatographic retention times due to its higher molecular weight .

6-Gingerol

- Molecular Formula : C₁₇H₂₆O₄ (molecular weight: 294.38 g/mol) .

- Key Difference : Contains a β-hydroxy ketone side chain instead of an isobutyryl group.

- Bioactivity: 6-Gingerol is renowned for anti-inflammatory and antioxidant properties, whereas this compound’s bioactivity is less documented but hypothesized to involve enzyme inhibition due to its acylated phloroglucinol core .

2,6-Dimethoxy-1,4-benzoquinone

- Molecular Formula : C₈H₈O₄ (molecular weight: 168.15 g/mol) .

- Key Difference : Lacks acyl and methyl substituents but features two methoxy groups.

- Reactivity: The quinone structure enables redox activity, contrasting with the reduced aromatic system of the target compound, which may limit oxidative interactions .

Physicochemical and Functional Comparison

Research Findings and Functional Insights

- Stability: The oily nature of this compound suggests sensitivity to oxidation, necessitating storage under inert conditions, whereas crystalline analogs like 6-gingerol exhibit better thermal stability .

- Analytical Utility: The compound’s distinct acyl substitution pattern aids in HPLC-MS differentiation from other phloroglucinols, making it valuable for metabolite profiling in plant extracts .

Biological Activity

2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol, also known as Dodovisone C, is a compound derived from phloroglucinol that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

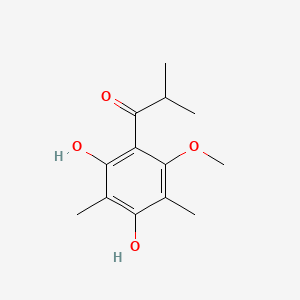

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 97761-90-5

The molecular formula is , indicating a complex structure typical of phenolic compounds. Its unique configuration contributes to its biological activities.

Dodovisone C exhibits its biological effects primarily through the following mechanisms:

- Antioxidant Activity : It scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : The compound modulates signaling pathways associated with inflammation, potentially reducing the severity of inflammatory responses.

- Antimicrobial Properties : Research indicates that Dodovisone C has activity against various bacteria and fungi.

Antioxidant Activity

Studies have demonstrated that Dodovisone C possesses significant antioxidant properties. It effectively reduces oxidative stress markers in vitro, which suggests its potential in preventing oxidative damage in cells.

Anti-inflammatory Activity

Research indicates that Dodovisone C can inhibit pro-inflammatory cytokines. For example, it has been shown to reduce levels of TNF-alpha and IL-6 in cellular models, suggesting its role as a therapeutic agent in inflammatory diseases.

Antimicrobial Activity

Dodovisone C has been evaluated for its antimicrobial properties against several pathogens. In vitro studies have shown its effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (SA) | 0.10 µg/mL |

| Methicillin-resistant SA (MRSA) | 0.05 µg/mL |

| Escherichia coli | Inactive at 20 µg/mL |

| Candida albicans | Active at 1.25 µg/mL |

These findings illustrate the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .

Case Studies

Several studies have explored the biological activities of Dodovisone C:

- Antioxidant Study : A study published in the Journal of Natural Products highlighted the antioxidant effects of Dodovisone C in a rat model, showing significant reductions in lipid peroxidation markers after treatment .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects using a mouse model of arthritis. Results indicated that treatment with Dodovisone C led to decreased swelling and pain, correlating with reduced levels of inflammatory cytokines.

- Antimicrobial Efficacy : A recent study assessed the antimicrobial activity against a panel of pathogens, confirming that Dodovisone C exhibited potent activity against MRSA and other resistant strains. The study emphasized the need for further exploration into its mechanism of action and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,6-Dimethyl-3-O-methyl-4-isobutyrylphloroglucinol, and what spectroscopic methods are critical for confirming its structure?

- Methodological Answer : The compound is typically synthesized via regioselective alkylation and acylation of phloroglucinol derivatives. Key steps include:

- Methylation : O-methylation at position 3 using iodomethane under alkaline conditions.

- Isobutyrylation : Acylation at position 4 with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- Structural confirmation :

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~1.2–1.4 ppm for isobutyryl, δ ~2.3 ppm for aromatic methyl) and methoxy (δ ~3.8 ppm).

- HRMS : Molecular ion [M+H]⁺ expected at m/z 294.1467 (calculated for C₁₄H₁₈O₅).

- Purity validation : HPLC using a C18 column (acetonitrile/0.1% formic acid gradient) to ensure ≥95% purity .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Temperature : Accelerated degradation at 40°C/75% RH over 30 days, monitored via HPLC.

- pH sensitivity : Solubility and degradation in buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~275 nm).

- Light sensitivity : Exposure to UV (365 nm) and visible light for 48 hours, with LC-MS to detect photodegradants.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies (e.g., antimicrobial IC₅₀ values) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Compound purity : Re-test batches using orthogonal methods (NMR, HPLC).

- Cell line specificity : Compare activity across multiple models (e.g., Gram-positive vs. Gram-negative bacteria).

Q. How can researchers elucidate the mechanism of action of this compound in eukaryotic cells?

- Methodological Answer :

- Target identification : Use affinity chromatography with a biotinylated analog and streptavidin beads, followed by LC-MS/MS proteomics.

- Pathway analysis : CRISPR-Cas9 knockout libraries to identify resistance-conferring genes.

- Molecular docking : Screen against structural databases (e.g., PDB) to predict binding to enzymes like NADPH oxidase or cytochrome P450.

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling of this compound?

- Methodological Answer :

- Pharmacokinetics : Administer intravenously (2 mg/kg) and orally (10 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0–24 hours; quantify via LC-MS/MS.

- Toxicity : Acute toxicity (OECD 423) with histopathology of liver/kidney tissues.

- Key parameters : Bioavailability (<30% expected due to first-pass metabolism), half-life (~4–6 hours).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.